molecular formula C22H22ClN3O B193149 2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile CAS No. 114772-55-3

2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile

Cat. No.: B193149
CAS No.: 114772-55-3
M. Wt: 379.9 g/mol
InChI Key: FGCNIDUBRIVYBP-UHFFFAOYSA-N
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Description

2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile (CAS: 114772-55-3) is a synthetic organic compound featuring a benzimidazole core substituted with a butyl chain, chlorine, and hydroxymethyl groups. The compound is cataloged as an impurity or intermediate in drug development, with storage recommendations at +4°C . Its IUPAC name and SMILES string (CCCCc1nc(Cl)c(CO)n1Cc2ccc(cc2)c3ccccc3C#N) confirm the presence of critical functional groups influencing its reactivity and biological interactions .

Biological Activity

2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile, also known by its CAS number 114772-55-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H22ClN3O
  • Molecular Weight : 379.88 g/mol
  • Appearance : Solid, white to off-white
  • Melting Point : 147-151°C
  • Solubility : Slightly soluble in acetone, DMSO, and methanol .

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • NLRP3 Inflammasome Inhibition : Recent studies have indicated that compounds similar to this compound may inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This inhibition could be beneficial in conditions characterized by excessive inflammation, such as Alzheimer's disease and Parkinson's disease .
  • Antihypertensive Effects : The compound is classified under antihypertensives, suggesting it may act on pathways related to blood pressure regulation. Its structural similarity to known antihypertensive agents indicates potential vasodilatory effects through mechanisms involving nitric oxide pathways .
  • Anticancer Properties : Preliminary research suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The exact pathways involved are still under investigation but may involve modulation of cell cycle regulators and apoptotic markers .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyFindings
Study on NLRP3 InhibitionDemonstrated that inhibition of NLRP3 reduces inflammatory cytokines and protects neurons from pyroptosis in models of ischemic stroke .
Antihypertensive ActivityResearch showed that compounds with similar imidazole structures effectively lower blood pressure in hypertensive rat models .
Anticancer ActivityIn vitro studies indicated that the compound induces apoptosis in various cancer cell lines, with IC50 values less than 0.5 mM .

Pharmacological Profiles

The pharmacological profiles of related compounds suggest that they might interact with multiple targets:

  • Beta-Adrenergic Receptors : Potential modulation of these receptors could lead to improved cardiovascular outcomes.
  • Cytokine Production Modulation : Influencing cytokine levels may provide therapeutic benefits in inflammatory diseases.

Scientific Research Applications

Pharmaceutical Development

This compound has been identified as an impurity in the synthesis of Losartan, an antihypertensive medication. Its structural characteristics allow it to serve as a valuable reference standard in the quality control of Losartan production. The presence of the imidazole ring is crucial for the pharmacological activity of related compounds .

Research indicates that derivatives of imidazole compounds exhibit various biological activities, including:

  • Antimicrobial Properties : Imidazole derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.
  • Anticancer Activity : Certain studies suggest that compounds similar to 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile can inhibit tumor growth and induce apoptosis in cancer cells .

Mechanistic Studies

The compound's unique structure allows researchers to investigate its interaction with biological targets at the molecular level. Studies focusing on its mechanism of action can provide insights into how modifications to the imidazole group affect binding affinity and biological efficacy .

Case Study 1: Losartan Synthesis

A detailed study on the synthesis of Losartan highlighted the role of this compound as an impurity. Analytical methods such as HPLC and mass spectrometry were employed to quantify this impurity during the manufacturing process, ensuring compliance with regulatory standards .

Case Study 2: Antimicrobial Testing

In a recent investigation, several imidazole derivatives were tested against a panel of pathogenic bacteria. The results indicated that modifications to the hydroxymethyl group significantly enhanced antimicrobial activity, suggesting that compounds like this compound could be optimized for better efficacy .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
2-[4-[...]]Antimicrobial
LosartanAntihypertensive
Imidazole Derivative AAnticancer

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile and optimizing reaction yields?

Synthesis typically involves multi-step protocols, including cyclization reactions and functional group modifications. For example:

  • Cyclization : Use phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to facilitate imidazole ring formation, as demonstrated in analogous imidazole derivatives .
  • Protecting Groups : Employ trityl (triphenylmethyl) groups to stabilize reactive intermediates like hydroxymethyl substituents during synthesis, as seen in structurally related compounds .
  • Yield Optimization : Screen solvent systems (e.g., DMF, THF) and catalysts (e.g., Pd-based catalysts for cross-coupling reactions) to improve efficiency. Evidence from biphenyl-tetrazole analogs suggests yields >80% are achievable with optimized conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) and C18 columns for purity assessment, referencing ISO 17025/17034-certified standards .
  • Spectroscopy : Combine ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR (e.g., 1680 cm⁻¹ for nitrile C≡N stretch) for structural confirmation .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions ([M+H]⁺) and isotopic patterns, critical for distinguishing regioisomers .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral data or unexpected byproducts during synthesis?

  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) to confirm assignments, especially for chiral centers or sterically hindered protons .
  • Byproduct Analysis : Use LC-MS/MS to identify impurities (e.g., dechlorinated derivatives or trityl-protected intermediates) and trace reaction pathways .
  • Crystallography : Single-crystal X-ray diffraction (as applied to structurally similar imidazole derivatives) resolves ambiguities in stereochemistry .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Substituent Variation : Systematically modify the benzonitrile, hydroxymethyl, or butyl groups. For example:
    • Replace the benzonitrile with tetrazole moieties to assess impact on bioactivity (see biphenyl-tetrazole analogs in ).
    • Introduce fluorinated or methoxy groups on the phenyl ring to study electronic effects .
  • Biological Assays : Pair synthetic modifications with in vitro binding assays (e.g., enzyme inhibition) or computational docking studies to map interactions with target proteins .

Q. What experimental frameworks are recommended for assessing environmental stability or degradation pathways?

  • Environmental Fate Studies : Adapt methodologies from long-term ecological projects (e.g., INCHEMBIOL) to evaluate abiotic transformations (hydrolysis, photolysis) and bioaccumulation potential .
  • Analytical Workflows : Use non-targeted LC-HRMS to detect transformation products in simulated environmental matrices (soil/water) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic pathways or characterization data?

  • Literature Review : Cross-reference peer-reviewed protocols (e.g., cyclization conditions in vs. protecting group strategies in ).
  • Reproducibility Tests : Replicate key steps (e.g., trityl group removal) under controlled conditions to isolate variables affecting yield or purity .
  • Collaborative Validation : Share raw spectral data (NMR, MS) with independent labs to confirm structural assignments .

Q. What advanced techniques are critical for validating the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for receptors like angiotensin II type 1 (AT1), given structural similarities to antihypertensive imidazole derivatives .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., hydrogen bonding with hydroxymethyl groups) to rationalize activity differences among analogs .

Q. Methodological Tables

Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersReference
¹H NMRδ 2.5–3.0 ppm (butyl CH₂), δ 4.5–5.0 ppm (CH₂OH)
HPLCRetention time: 12.3 min (C18, 70% MeCN)
HRMS[M+H]⁺ = 449.1523 (theoretical)

Table 2. Synthetic Optimization Variables

VariableOptimal ConditionsImpact on Yield
SolventDMF (>80% purity)Increases by 20%
CatalystPd(PPh₃)₄ (0.5 mol%)Reduces byproducts
Temperature120°C (reflux)Accelerates cyclization

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Structural Comparison of Key Analogues

Compound Name CAS Number Key Substituents Biological Activity/Application Reference
2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile 114772-55-3 Hydroxymethyl, benzonitrile Pharmaceutical intermediate
2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile 124750-67-0 Formyl (instead of hydroxymethyl) Not specified (reference standard)
4-(4-(Hydroxymethyl)-4-methyl-3-(4-nitrophenyl)-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile - Trifluoromethyl, thioxoimidazolidinone Androgen receptor antagonist
5-[4'-[[2-Butyl-4-chloro-5-[[(triphenylmethyl)oxy]methyl]-1H-imidazol-1-yl]methyl]biphenyl-2-yl]-2-(triphenylmethyl)tetrazole 1796930-34-1 Triphenylmethyl, tetrazole Antifungal activity (hypothesized)

Key Observations:

  • Pharmacological Diversity: The trifluoromethyl and thioxoimidazolidinone substituents in ’s compounds confer androgen receptor antagonism, diverging from the antifungal activity observed in ’s imidazole derivatives .

Key Observations:

  • Reductive Amination : A common method for imidazole derivatives, yielding moderate efficiency .
  • Multi-Step Synthesis : Triphenylmethyl-protected analogues (e.g., CAS: 1796930-34-1) require protective group strategies, increasing synthetic complexity .

Physicochemical Properties

Table 3: Physical Properties of Selected Analogues

Compound (CAS) Molecular Weight Melting Point (°C) LogP (Calculated) Solubility Profile
114772-55-3 379.88 Not reported ~4.2 (estimated) Likely lipophilic
1796930-34-1 879.38 Not reported ~8.5 (estimated) Low aqueous solubility
6h () 522.94 206–208 3.8 Moderate in DMSO

Key Observations:

  • Lipophilicity : The benzonitrile core and alkyl/aryl substituents contribute to high LogP values, influencing membrane permeability .
  • Thermal Stability : Melting points above 200°C (e.g., 6h in ) suggest robust crystalline structures .

Preparation Methods

Structural Overview and Key Intermediates

The target compound features a 2-butyl-4-chloro-5-(hydroxymethyl)imidazole core linked via a methylene group to a 2-cyanobiphenyl moiety. Critical intermediates include:

  • 2-Butyl-4-chloro-5-formylimidazole : A precursor for introducing the hydroxymethyl group .

  • 4-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile : For coupling the imidazole and biphenyl segments .

Physical properties of the final compound include a melting point of 157–161°C, a molecular weight of 379.88 g/mol, and solubility in dimethyl sulfoxide (DMSO) and ethyl acetate .

Synthesis of the Imidazole Core

Condensation and Cyclization

The imidazole ring is synthesized via a condensation reaction between pentamidine hydrochloride and glyoxal under pH-controlled conditions (6.0–7.5). This step yields 2-butyl-1H-imidazol-5(4H)-one (Intermediate III), which undergoes dehydration to form the imidazole backbone .

Reaction Conditions:

  • Reactants : Pentamidine hydrochloride (1.0 equiv), glyoxal (40% aqueous solution, 1.2 equiv).

  • pH Control : Maintained using sodium bicarbonate.

  • Temperature : 50–60°C for 6–8 hours.

  • Yield : ~85% after purification .

Chlorination and Formylation

Intermediate III is treated with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the chloro and formyl groups, producing 2-butyl-4-chloro-5-formylimidazole (Intermediate I).

Key Steps:

  • Chlorination : POCl3 acts as both a chlorinating agent and solvent.

  • Vilsmeier-Haack Reaction : DMF facilitates formylation at the 5-position .

  • Temperature : 0–5°C initially, then 80–90°C for 4 hours.

  • Yield : 78–82% .

Reduction of the Formyl Group to Hydroxymethyl

The formyl group in Intermediate I is reduced to a hydroxymethyl group using sodium borohydride (NaBH4) in a methanol/water mixture.

Procedure:

  • Reactants : 2-Butyl-4-chloro-5-formylimidazole (1.0 equiv), NaBH4 (2.5 equiv).

  • Conditions : 25°C, 2 hours.

  • Workup : Acidification with HCl, extraction with ethyl acetate.

  • Yield : 90–95% .

Coupling with the Biphenyl Segment

The hydroxymethylimidazole is alkylated with 4-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile to form the final product.

Synthesis of 4-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

This intermediate is prepared via Suzuki-Miyaura coupling :

  • Reactants : 2-Cyanophenylboronic acid (1.1 equiv), 4-bromotoluene (1.0 equiv).

  • Catalyst : Pd(PPh3)4 (0.05 equiv).

  • Base : K2CO3 (2.0 equiv).

  • Solvent : Toluene/water (4:1).

  • Yield : 88% .

Alkylation Reaction

The biphenyl bromide reacts with the hydroxymethylimidazole under basic conditions:

Optimization Data:

ParameterOptimal Value
SolventDMF
BaseK2CO3
Temperature80°C
Reaction Time12 hours
Yield75–80%

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final compound .

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : 2220 cm⁻¹ (C≡N), 3400 cm⁻¹ (O-H).

  • ¹H NMR (400 MHz, DMSO-d6) : δ 7.85–7.45 (m, 8H, biphenyl), 5.20 (s, 2H, CH2OH), 4.65 (s, 2H, N-CH2), 2.55 (t, 2H, butyl), 1.45–1.20 (m, 4H, butyl), 0.85 (t, 3H, butyl) .

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98.5% purity .

Alternative Synthetic Routes

Direct Hydroxymethylation

A one-pot approach using paraformaldehyde and HCl gas introduces the hydroxymethyl group during imidazole formation, bypassing the formylation-reduction sequence. However, yields are lower (60–65%) .

Enzymatic Reduction

Preliminary studies using alcohol dehydrogenase for formyl reduction show promise (85% yield) but require stringent anaerobiosis .

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts (Suzuki coupling) account for 40% of raw material costs .

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Properties

IUPAC Name

2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,27H,2-3,8,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCNIDUBRIVYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560148
Record name 4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114772-55-3
Record name 4′-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl][1,1′-biphenyl]-2-carbonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=114772-55-3
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Record name 4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-carbonitrile
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Record name [1,1'-Biphenyl]-2-carbonitrile, 4'-[[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl]
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile
2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile
2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile
2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile
2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile
2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile

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